Lipophilicity (XLogP3) Comparison: m-CF₃-Phenyl vs. N-Alkyl Benzamide Analogs
The compound exhibits a computed XLogP3 of 5.5, which is substantially more lipophilic than its closest N-alkyl congeners in the 3-nitro-4-(phenylsulfanyl)benzamide series [1]. The N-isopropyl analog (CAS 303988-31-0, CID 1475016, MW 316.4, C₁₆H₁₆N₂O₃S) has an estimated XLogP3 of approximately 3.5 based on its structure and lower carbon count—a difference of roughly 2 log units [2]. This places the target compound near the upper boundary of typical oral drug-like space (Rule of Five: XLogP ≤5), whereas the N-alkyl analogs fall comfortably within it [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.5 (PubChem computed, 2025.09.15 release) |
| Comparator Or Baseline | N-Isopropyl-3-nitro-4-(phenylsulfanyl)benzamide (CAS 303988-31-0, CID 1475016): estimated XLogP3 ≈ 3.5 (based on MW 316.4 vs. 418.4 and absence of CF₃ group) |
| Quantified Difference | ΔXLogP3 ≈ +2.0 (target vs. N-isopropyl analog) |
| Conditions | PubChem XLogP3 3.0 algorithm; computed properties from chemical structure |
Why This Matters
A 2-log difference in lipophilicity predicts fundamentally different behavior in permeability assays (PAMPA/Caco-2), plasma protein binding, and non-specific binding to assay plates—making the N-alkyl analogs unsuitable as experimental surrogates.
- [1] PubChem Compound Summary CID 2767725: 3-nitro-4-phenylsulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide. XLogP3 = 5.5. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary CID 1475016: N-Isopropyl-3-nitro-4-(phenylsulfanyl)benzenecarboxamide (CAS 303988-31-0). Chemical structure and identifiers. National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
